molecular formula C12H20ClN3 B3027490 N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride CAS No. 1289388-34-6

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

Cat. No. B3027490
CAS RN: 1289388-34-6
M. Wt: 241.76
InChI Key: MKNVXDZVDVUUBJ-UHFFFAOYSA-N
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Description

“N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride” is C14H23N3 , and its molecular weight is 233.35252 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has been a subject of interest in the field of organic synthesis. For instance, Paronikyan et al. (2016) demonstrated its use in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, highlighting its role in facilitating complex organic reactions (Paronikyan et al., 2016). Similarly, Acharya and Clive (2010) explored its application in producing piperidine derivatives from serine, showcasing its versatility in generating a range of amines (Acharya & Clive, 2010).

Pharmaceutical and Biological Research

In the pharmaceutical domain, the compound has been utilized in the development of new molecules with potential therapeutic effects. Merugu, Ramesh, and Sreenivasulu (2010) investigated its use in synthesizing pyrimidine imines and thiazolidinones, which were then screened for antibacterial activity, illustrating its potential in drug discovery (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives using a similar compound, demonstrating its application in creating glucokinase activators with hypoglycemic properties (Song et al., 2011).

Advanced Material and Chemical Engineering

The compound has also found applications in material science and chemical engineering. Girgis et al. (2008) utilized it in synthesizing 3-pyridinecarboxylates with potential vasodilation properties, indicating its utility in creating compounds with specific physiological effects (Girgis et al., 2008). Furthermore, Ghosh et al. (2006) reported its use in the synthesis of Schiff bases for zinc(II) pseudohalide complexes, suggesting its role in the development of new coordination compounds with specific luminescence properties (Ghosh et al., 2006).

Future Directions

The future directions in the research of piperidine derivatives like “N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride” could involve the development of more efficient synthesis methods, exploration of new therapeutic applications, and detailed studies on their mechanism of action .

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-10(12-4-2-3-7-14-12)15-11-5-8-13-9-6-11;/h2-4,7,10-11,13,15H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNVXDZVDVUUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289388-34-6
Record name 2-Pyridinemethanamine, α-methyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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